molecular formula C9H11NO B1282965 1-(4-Amino-2-methylphenyl)ethanone CAS No. 38177-98-9

1-(4-Amino-2-methylphenyl)ethanone

Cat. No.: B1282965
CAS No.: 38177-98-9
M. Wt: 149.19 g/mol
InChI Key: RUHKTMSHDAAPRH-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H11NO It is a derivative of acetophenone, featuring an amino group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-amino-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Amino-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylphenyl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    1-(4-Methylphenyl)ethanone: Lacks the amino group, making it less reactive in certain substitution reactions.

    1-(4-Amino-3-methylphenyl)ethanone: Similar structure but with the amino group in a different position, leading to different reactivity and applications.

    1-(4-Amino-2-chlorophenyl)ethanone: Contains a chlorine atom, which can influence its chemical properties and reactivity.

Uniqueness: 1-(4-Amino-2-methylphenyl)ethanone is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(4-amino-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKTMSHDAAPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557329
Record name 1-(4-Amino-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38177-98-9
Record name 1-(4-Amino-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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